![molecular formula C14H13N5O3 B2833626 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid CAS No. 1338660-49-3](/img/structure/B2833626.png)
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives, such as the one , have been reported to exhibit antibacterial properties . This could potentially be applied in the development of new antibiotics.
Antimycobacterial Activity
The compound may also have antimycobacterial activity, which could be useful in the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives have been known to show anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antitumor Activity
Some imidazole derivatives have shown antitumor potential against different cell lines . This suggests that the compound could potentially be used in cancer therapy.
Antidiabetic Activity
The compound may also have antidiabetic properties, which could be beneficial in the treatment of diabetes .
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant properties . This could potentially be applied in the prevention of diseases caused by oxidative stress.
Antifungal and Antihelmintic Activities
The compound may also have antifungal and antihelmintic activities, which could be useful in the treatment of fungal infections and parasitic worm infections respectively .
Antiulcerogenic Activity
Imidazole derivatives have been known to show antiulcerogenic activity . This suggests potential applications in the treatment of ulcers.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing an imidazole nucleus, have been found to interact with a variety of biological targets
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets through binding to specific sites, potentially altering their function . This could result in changes to cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level
Action Environment
It is likely that factors such as temperature, ph, and the presence of other molecules could influence the action of this compound
Orientations Futures
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The broad range of biological activities of imidazole derivatives suggests potential for further exploration in drug development .
Propriétés
IUPAC Name |
1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-8(2)11-17-13(22-18-11)9-4-3-5-15-12(9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWKNUMJCQGUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


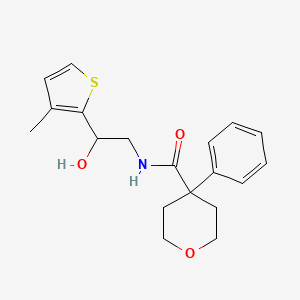
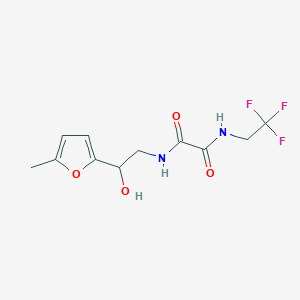
![3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B2833552.png)
![6-(4-Fluorophenyl)-2-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2833553.png)
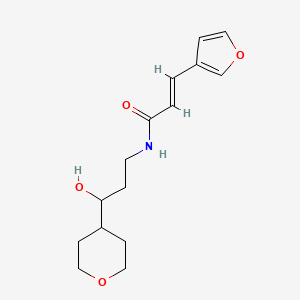
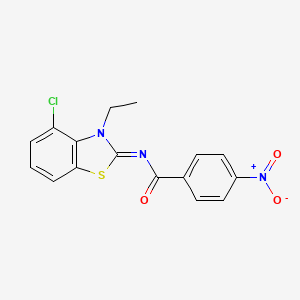
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2833560.png)
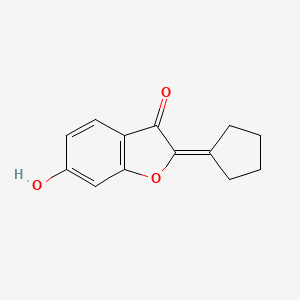
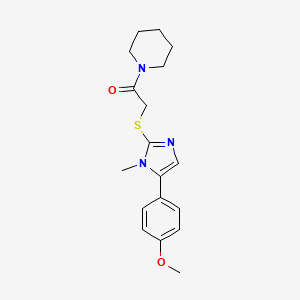
![7-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2833563.png)
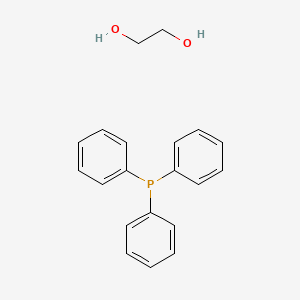
![N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2833565.png)
